2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide
Description
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCMWRCKDJHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 2-chloro-4-fluoro-5-nitrobenzotrichloride, is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The resulting amine is acetylated using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid.
Scientific Research Applications
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-5-nitrobenzotrichloride
- 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties. The presence of both chloro and fluoro groups, along with the trifluoromethyl group, makes it a versatile compound for various chemical transformations and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
